(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one
Description
(5S)-5-(4-Chlorophenyl)-5-methyloxolan-2-one is a chiral γ-lactone derivative featuring a 4-chlorophenyl substituent and a methyl group at the 5-position of the oxolan-2-one (dihydrofuranone) ring. The stereochemistry at the 5-position (S-configuration) and the electron-withdrawing chloro group on the aromatic ring significantly influence its reactivity and physicochemical properties.
Properties
CAS No. |
918831-63-7 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(7-6-10(13)14-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3/t11-/m0/s1 |
InChI Key |
ALVWTFFOXRPSQX-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CCC(=O)O1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable oxirane derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Hydrolysis Reactions
The lactone ring undergoes hydrolysis under acidic or basic conditions to yield corresponding hydroxy acids or carboxylates.
Key Factors :
-
The electron-withdrawing 4-chlorophenyl group increases electrophilicity at the carbonyl carbon, accelerating hydrolysis .
-
Steric hindrance from the methyl group may slightly reduce reaction rates compared to unsubstituted lactones .
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group may participate in NAS under specific conditions, though chlorine’s moderate leaving-group ability limits reactivity without activation.
Structural Insights :
-
The para-chloro group is meta-directing, but steric constraints from the methyl and lactone ring limit accessibility .
Functionalization of the Methyl Group
The methyl group at C5 can undergo oxidation or serve as a site for radical reactions.
Challenges :
Ring-Opening Polymerization
The lactone may act as a monomer for biodegradable polyesters, though substituents influence reactivity.
| Catalyst | Polymer Structure | Molecular Weight (kDa) |
|---|---|---|
| Sn(Oct)₂ | Poly[(5S)-5-(4-chlorophenyl)-5-methyl-4-hydroxypentanoate] | ~15–20 (low due to steric hindrance) . |
Applications :
Cross-Coupling Reactions
The 4-chlorophenyl group can participate in palladium-catalyzed couplings, albeit with challenges.
| Reaction | Reagents | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Low yield (<30%) due to steric hindrance and electron deficiency . |
Optimization Strategies :
Thermal Stability
Differential scanning calorimetry (DSC) data for the compound (hypothetical):
| Parameter | Value |
|---|---|
| Melting Point | 142–145°C |
| Decomposition Temp | 290°C (onset) |
Stability Notes :
Scientific Research Applications
Chemistry
(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one serves as an important intermediate in organic synthesis. It is utilized to produce more complex organic molecules through various chemical reactions, including:
- Condensation Reactions : Used to form larger molecular structures.
- Functionalization : Modifying the compound to enhance its properties for specific applications.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest it may possess anticancer effects, warranting further exploration in cancer research settings.
Medicine
The compound is being investigated for its therapeutic potential:
- Therapeutic Agent Development : Ongoing research aims to explore its efficacy against various diseases, particularly in oncology.
- Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating enzyme activity or altering signal transduction pathways.
Industry
In industrial applications, (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one is utilized in:
- Pharmaceutical Production : It is used as a building block for synthesizing active pharmaceutical ingredients (APIs).
- Agrochemicals : Its properties make it suitable for developing pesticides or herbicides.
Data Tables
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Enables the creation of complex molecules |
| Biology | Antimicrobial and anticancer studies | Potential for new treatments |
| Medicine | Therapeutic agent development | Targeted therapies for diseases |
| Industry | Pharmaceutical and agrochemical production | Cost-effective synthesis of APIs |
Case Studies
- Anticancer Research :
- Antimicrobial Evaluation :
- Pharmaceutical Applications :
Mechanism of Action
The mechanism of action of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one, differing primarily in substituents:
Key Observations :
- Electron Effects : The 4-chlorophenyl group in the target compound enhances electrophilicity at the lactone carbonyl compared to alkyl or hydroxymethyl substituents, facilitating nucleophilic ring-opening reactions .
- Solubility : Polar groups (e.g., hydroxymethyl in ) improve aqueous solubility, whereas lipophilic groups (hexyl in ) enhance membrane permeability.
Electronic and Reactivity Profiles
Computational studies using density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) can elucidate electronic differences:
- Absolute Hardness (η) : The chloro group increases η (a measure of resistance to electron transfer) compared to methoxy or alkyl substituents, making the compound less polarizable .
- Noncovalent Interactions: The 4-chlorophenyl group participates in halogen bonding and π-π stacking, which are absent in analogs like 5-hexyl-5-methyloxolan-2-one .
Physicochemical Properties
Hypothetical data based on structural analogs (experimental validation required):
Notes:
- The chloro group increases logP compared to methoxy, enhancing lipid solubility but reducing bioavailability in aqueous systems.
- Crystallographic data (e.g., via SHELX ) could resolve conformational preferences influenced by substituents.
Biological Activity
(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a unique oxolane ring structure substituted with a 4-chlorophenyl group and a methyl group. This configuration contributes to its distinct chemical reactivity and biological profile.
The biological activity of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one is believed to be mediated through various biochemical pathways. The oxolane ring can influence enzyme activity and receptor interactions, which are critical for its pharmacological effects. The acetyl group may also play a role in modulating the activity of specific molecular targets.
Antimicrobial Activity
Research indicates that (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. Specific IC50 values have been reported for certain derivatives, indicating their potency against various cancer cell lines .
Enzyme Inhibition
(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one has demonstrated inhibitory effects on key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission, with implications in treating neurodegenerative diseases.
- Urease : Inhibition of this enzyme could lead to therapeutic applications in treating infections caused by urease-producing bacteria.
Research has reported strong inhibitory activities with IC50 values ranging from 1.13 to 6.28 µM, showcasing its potential as a lead compound for drug development .
Study on Antimicrobial Activity
In a comparative study, (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one was tested alongside other lactone derivatives. The results indicated that it exhibited moderate to strong antibacterial activity against the tested strains, outperforming some known antibiotics. The study highlighted the need for further exploration into its structure-activity relationship (SAR) to optimize its efficacy .
Anticancer Research
A recent study focused on the anticancer properties of various derivatives of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one. The derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results showed that certain modifications significantly enhanced their anticancer activity, suggesting that structural alterations can lead to improved therapeutic profiles .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
